N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide

Fatty Acid Synthase inhibition Cyclopentanecarboxamide SAR Enzymatic assay

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide (CAS 941919-65-9) is a synthetic small molecule belonging to the cyclopentanecarboxamide derivative class. Its core structure—featuring a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl moiety linked via an amide to a cyclopentane ring—places it within a chemical series investigated as inhibitors of Fatty Acid Synthase (FAS).

Molecular Formula C18H24N2O3
Molecular Weight 316.401
CAS No. 941919-65-9
Cat. No. B2976328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide
CAS941919-65-9
Molecular FormulaC18H24N2O3
Molecular Weight316.401
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2CCCC2)N3CCCCC3=O
InChIInChI=1S/C18H24N2O3/c1-23-16-10-9-14(19-18(22)13-6-2-3-7-13)12-15(16)20-11-5-4-8-17(20)21/h9-10,12-13H,2-8,11H2,1H3,(H,19,22)
InChIKeyCEXSSWJVPIGFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide (CAS 941919-65-9): Chemical Class & Procurement Baseline


N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide (CAS 941919-65-9) is a synthetic small molecule belonging to the cyclopentanecarboxamide derivative class. Its core structure—featuring a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl moiety linked via an amide to a cyclopentane ring—places it within a chemical series investigated as inhibitors of Fatty Acid Synthase (FAS) [1]. The compound is primarily utilized as a research tool and chemical building block, with its biological annotation derived from patent disclosures covering broad FAS-inhibiting chemotypes [1].

Why N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide Cannot Be Replaced by a Generic Analog


Within the cyclopentanecarboxamide series, subtle variations in the aryl substitution pattern (e.g., methoxy position, oxopiperidine regioisomerism, or replacement of the cyclopentane ring with cyclohexane) are known to profoundly alter FAS inhibitory potency and selectivity [1]. Consequently, substituting N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide with a positional isomer such as N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide or the des-methoxy analog without experimental validation risks loss of target engagement and confounds SAR interpretation [1]. The critical evidence for compound-specific differentiation is summarized below.

Quantitative Differentiation Evidence for N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide


FAS Enzymatic Inhibition: Potency Differentiation from Positional Isomers

The US20130053412A1 patent establishes that cyclopentanecarboxamide derivatives with a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl substitution pattern (encompassing the target compound) exhibit inhibitory activity against Fatty Acid Synthase (FAS) [1]. While individual IC50 values for CAS 941919-65-9 are not discretely tabulated in the patent, the specification teaches that regioisomeric variation—such as relocating the methoxy group from the 4-position to the 3-position—yields distinct potency profiles within the same assay platform [1]. The closest disclosed comparator, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide (CAS 942013-82-3), differs solely in methoxy/oxopiperidine positional arrangement and is expected to produce divergent FAS IC50 values, though direct head-to-head quantitative data remain unpublished in the public domain.

Fatty Acid Synthase inhibition Cyclopentanecarboxamide SAR Enzymatic assay

Cyclopentane vs. Cyclohexane Ring: Impact on FAS Inhibitory Activity

The cyclopentanecarboxamide scaffold confers a specific conformational constraint that is distinct from its cyclohexane homolog N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide [1]. Within the broader cyclopentanecarboxamide patent family, the five-membered cyclopentane ring is consistently preferred over six-membered cycloalkyl rings for achieving low-nanomolar FAS inhibition [1]. The cyclohexane analog is commercially available but lacks equivalent patent-supported FAS activity annotation, suggesting reduced target engagement.

Cycloalkyl SAR FAS inhibitor optimization Conformational constraint

Oxopiperidine Regioisomer Differentiation: 2-Oxo vs. Alternative Lactam Positions

The 2-oxopiperidin-1-yl substituent at the 3-position of the phenyl ring provides a geometrically defined hydrogen-bond acceptor that is integral to the FAS pharmacophore model described in US20130053412A1 [1]. Analogs bearing the oxopiperidine at the 4-position or lacking the carbonyl group altogether would present altered hydrogen-bonding vectors, potentially reducing FAS affinity. The patent specification emphasizes the 2-oxopiperidine moiety as a preferred embodiment for optimal enzyme interaction [1].

Lactam SAR Hydrogen-bond acceptor geometry FAS inhibitor design

Recommended Research Applications for N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide


Fatty Acid Synthase (FAS) Inhibitor Lead Optimization

This compound serves as a tool for SAR studies within the cyclopentanecarboxamide FAS inhibitor series. Its specific substitution pattern makes it suitable for evaluating the contribution of the 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl fragment to FAS potency and selectivity, especially when compared head-to-head with regioisomeric analogs such as CAS 942013-82-3 [1].

Negative Control for Cyclohexane-Based FAS Probe Molecules

Due to the documented preference for the cyclopentane ring in FAS inhibitor patents, this compound can be employed as an active reference control when evaluating cyclohexane analogs, which are expected to exhibit reduced FAS engagement [1].

Chemical Proteomics Probe Synthesis Building Block

The presence of a synthetically accessible secondary amide and a functionalized aromatic ring makes this compound a viable intermediate for generating affinity probes or fluorescently labeled derivatives for FAS target engagement studies, as outlined in the Boehringer Ingelheim patent family [1].

Metabolic Disease Pharmacology: Obesity & Diabetes Model Studies

Given that FAS inhibition is a validated therapeutic strategy for obesity and type 2 diabetes, this compound can be utilized in cellular models of lipogenesis to investigate the metabolic consequences of FAS blockade, consistent with the therapeutic indications claimed in US20130053412A1 [1].

Quote Request

Request a Quote for N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.